![molecular formula C24H27N3O3S B3014044 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide CAS No. 670272-93-2](/img/structure/B3014044.png)
3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a quinoline group (a bicyclic compound with a benzene ring fused to a pyridine ring), a sulfanyl group (a sulfur atom bonded to a hydrogen atom), a propanamide group (a propionic acid amide), and a methoxyphenyl group (a phenyl group with a methoxy substituent). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a bicyclic ring system. The 3D conformation of the molecule could be influenced by factors such as steric hindrance and the presence of polar or nonpolar groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of polar or nonpolar regions .Scientific Research Applications
Synthesis and Chemical Reactions
Research has explored the synthesis of various derivatives of tetrahydroquinoline and related compounds, demonstrating their potential as intermediates in organic synthesis. One study described the preparation of cyanoquinolinethione derivatives and their further transformation into tetrahydrothieno[2,3-b]quinolines via intramolecular cyclization, highlighting the versatility of these compounds in synthetic chemistry (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Biological Potentials and Pharmacological Activities
Several studies have investigated the biological and pharmacological activities of quinoline derivatives, including their cytotoxic effects and potential as anti-inflammatory and analgesic agents. For instance, acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione showed significant efficacy in cancer cell lines resistant to doxorubicin, indicating their potential as cytotoxic agents (Gomez-Monterrey et al., 2011). Another study synthesized ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate derivatives, which demonstrated antioxidant, antiulcer, and anti-inflammatory activities, suggesting their potential in treating various diseases (Borik & Hussein, 2021).
Antimicrobial Activity
Research on 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and related compounds has revealed significant antibacterial activity against various microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Osarumwense, 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-5-17-18(14-25)23(27-19-12-24(2,3)13-20(28)22(17)19)31-11-10-21(29)26-15-6-8-16(30-4)9-7-15/h6-9H,5,10-13H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYIWKBHPLYBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCCC(=O)NC3=CC=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


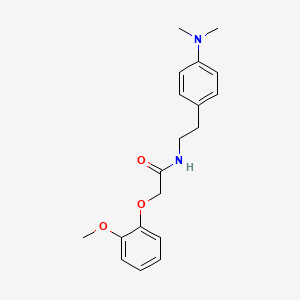
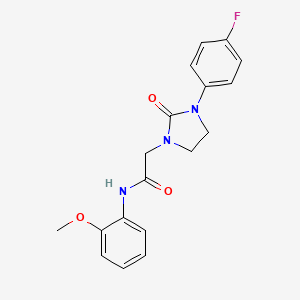
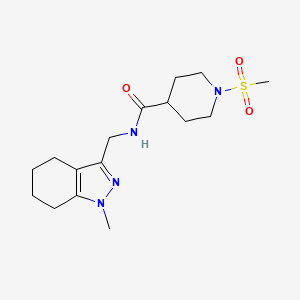
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3013972.png)
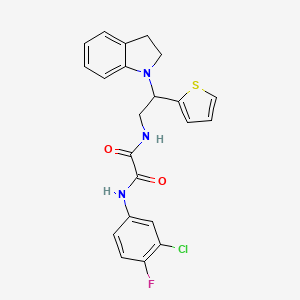
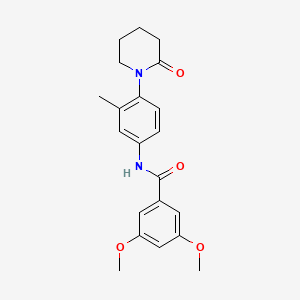
![7-Fluoro-2-methyl-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3013975.png)


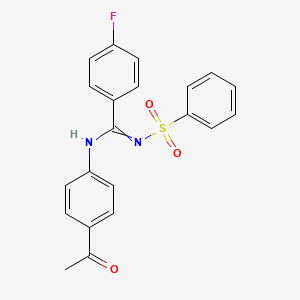
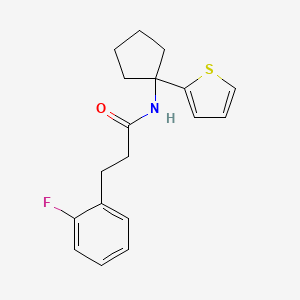

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013984.png)